1-Undecanol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H24O |

|---|---|

Molecular Weight |

176.33 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterioundecan-1-ol |

InChI |

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3/i10D2,11D2 |

InChI Key |

KJIOQYGWTQBHNH-MKQHWYKPSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCC)C([2H])([2H])O |

Canonical SMILES |

CCCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Undecanol-d4: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Undecanol-d4, a deuterated form of 1-Undecanol. Due to the limited availability of specific experimental data for the deuterated compound, this document leverages the extensive data available for the non-deuterated parent compound, 1-Undecanol, as a close surrogate. The primary difference lies in the isotopic substitution, which minimally affects the overall chemical behavior but is significant for its application as an internal standard in analytical chemistry.

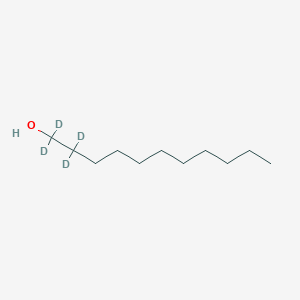

Chemical Identity and Structure

This compound is a fatty alcohol that is structurally identical to 1-Undecanol, with the exception of four deuterium atoms replacing hydrogen atoms.[1] While the exact position of deuteration can vary depending on the synthesis, it is typically on the carbon chain. The fundamental structure consists of an eleven-carbon aliphatic chain with a terminal hydroxyl group.[2]

IUPAC Name: undecan-1-ol-d4 Synonyms: Undecyl alcohol-d4[1][3]

The chemical structure of 1-Undecanol is depicted below:

Caption: Chemical Structure of 1-Undecanol.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 1-Undecanol. These values are expected to be very similar for this compound, with a slight increase in molecular weight and density due to the presence of deuterium.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₄O[4][5][6] |

| Molecular Weight | 172.31 g/mol [4][5][6] |

| Appearance | Colorless liquid[4][7] |

| Odor | Mild, citrus-like[4][7] |

| Melting Point | 11-19 °C[5][7] |

| Boiling Point | 243 °C (at 760 mm Hg)[5] |

| Density | 0.8298 g/mL at 20 °C[4] |

| Flash Point | >82 °C[5] |

Table 2: Solubility and Partition Coefficient

| Property | Value |

| Solubility in Water | Insoluble[5] |

| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether[5] |

| logP (Octanol/Water Partition Coefficient) | 4.9[8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Undecanol. For this compound, while the overall spectral features will be similar, shifts in the mass spectrum and changes in the nuclear magnetic resonance (NMR) spectrum are expected due to the deuterium labeling. The National Institute of Standards and Technology (NIST) provides reference spectra for 1-Undecanol, which can serve as a basis for comparison.[6][9][10]

Experimental Protocols

Application as an Internal Standard

This compound is primarily utilized as an internal standard in quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical similarity to the non-deuterated analyte ensures similar behavior during sample preparation and analysis, while the mass difference allows for its distinct detection and quantification.

A general workflow for its use as an internal standard is as follows:

Caption: Workflow for using this compound as an internal standard.

Synthesis of 1-Undecanol

1-Undecanol is commonly synthesized through the reduction of undecanal or undecanoic acid derivatives.[2][5] One established method involves the reduction of ethyl undecanoate using a reducing agent like sodium metal. Another approach is the catalytic hydrogenation of ethyl ω-undecenoate. These methods can be adapted for the synthesis of this compound by using deuterated starting materials or reagents.

Safety and Handling

1-Undecanol is considered to be mildly irritating to the skin, eyes, and lungs.[4][5] Ingestion can be harmful.[5] It is also classified as a marine pollutant.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[11] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS).[8][12][13]

Applications in Research and Development

The primary application of this compound is as a tracer and internal standard for quantitative analysis in various research fields, including drug metabolism and pharmacokinetic studies.[1] The non-deuterated form, 1-Undecanol, is found naturally in fruits, butter, and eggs and is used as a flavoring agent in the food industry.[5] It also serves as a precursor in the synthesis of other chemicals, such as undecanal, which is used in the fragrance industry.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Undecanol - Wikipedia [en.wikipedia.org]

- 6. 1-Undecanol [webbook.nist.gov]

- 7. 1-UNDECANOL | 112-42-5 [chemicalbook.com]

- 8. 1-UNDECANOL - Safety Data Sheet [chemicalbook.com]

- 9. 1-Undecanol [webbook.nist.gov]

- 10. 1-Undecanol [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. nextsds.com [nextsds.com]

1-Undecanol-d4 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Undecanol-d4, a deuterated form of 1-Undecanol. This document details its chemical properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative analysis and its potential role in drug delivery systems.

Core Compound Details

This compound is a stable isotope-labeled version of 1-Undecanol, a fatty alcohol. The incorporation of deuterium atoms makes it a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis.

| Property | Value | Reference |

| CAS Number | 1219803-47-0 | [1] |

| Molecular Formula | C11H20D4O | [1] |

| Synonyms | Undecyl alcohol-d4 | [1] |

| Appearance | Colorless liquid | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and ether | [2] |

Quantitative Data for Analytical Applications

This compound is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise measurement of unlabeled 1-Undecanol. The following table summarizes typical parameters for such analyses.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Reference |

| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm | [3] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | [3] |

| Injector Temperature | 250°C | [3] |

| Oven Temperature Program | Initial 80°C (1 min), ramp 10°C/min to 250°C, hold 5 min | [3] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [3] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | [3] |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | [3] |

| Limit of Quantification (LOQ) | 0.2 - 2 µg/mL | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of deuterated alcohols involves the reduction of the corresponding carboxylic acid or ester using a deuterated reducing agent. The following is a representative protocol for the synthesis of this compound from undecanoic acid.

Materials:

-

Undecanoic acid

-

Lithium aluminum deuteride (LiAlD4)

-

Anhydrous diethyl ether

-

Dry glassware

-

Argon or nitrogen atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, a solution of undecanoic acid in anhydrous diethyl ether is prepared.

-

The flask is cooled in an ice bath.

-

A solution of lithium aluminum deuteride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of undecanoic acid.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.

-

The reaction is monitored for completion using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

The product is purified by vacuum distillation.

GC-MS Analysis of 1-Undecanol using this compound as an Internal Standard

This protocol describes the quantitative analysis of 1-Undecanol in a sample matrix using this compound as an internal standard.[3][4]

Materials:

-

Sample containing 1-Undecanol

-

This compound solution of known concentration (internal standard)

-

Hexane (or other suitable solvent)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution.

-

Extract the analytes using hexane.

-

The extract may be concentrated or diluted as necessary to fall within the calibration range.

-

-

Instrumental Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Utilize the instrumental parameters outlined in the quantitative data table above.

-

In SIM mode, monitor characteristic ions for both 1-Undecanol and this compound.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of 1-Undecanol and a constant concentration of this compound.

-

Plot the ratio of the peak area of 1-Undecanol to the peak area of this compound against the concentration of 1-Undecanol.

-

Determine the concentration of 1-Undecanol in the unknown sample by interpolating its peak area ratio from the calibration curve.

-

Signaling Pathways and Biological Relevance

1-Undecanol, as a fatty alcohol, is involved in lipid metabolism. While a specific signaling pathway for 1-Undecanol is not extensively documented, it is understood to be part of the broader fatty acid metabolism pathway.[5] Fatty alcohols can be synthesized from fatty acyl-CoAs and can be metabolized to fatty acids.

Experimental Workflow and Logical Relationships

The use of this compound as an internal standard is a critical component of a robust quantitative analytical workflow. The following diagram illustrates the logical steps involved.

References

Synthesis and Isotopic Labeling of 1-Undecanol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 1-Undecanol-d4 (1,1,2,2-tetradeuterio-1-undecanol). This deuterated analog of 1-undecanol is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry. This document details the synthetic pathway, experimental protocols, and methods for assessing isotopic purity.

Introduction

1-Undecanol is a long-chain fatty alcohol with applications in various industries. Its deuterated isotopologue, this compound, is chemically identical to the unlabeled compound but possesses a higher mass due to the replacement of four hydrogen atoms with deuterium.[1] This mass difference allows for its use as a tracer in metabolic studies and as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The stability of the deuterium label ensures that it does not readily exchange with protons under physiological conditions, making it a reliable tool for researchers.

Synthetic Strategy

The synthesis of this compound is achieved through a three-step process, starting from undecanoic acid. The key steps are:

-

α-Deuteration of Undecanoic Acid: Introduction of two deuterium atoms at the C-2 position (α-position) of undecanoic acid.

-

Esterification: Conversion of the resulting 2,2-dideuteroundecanoic acid to its ethyl ester.

-

Reduction: Reduction of the ethyl ester with a deuterium-donating reagent to yield 1,1,2,2-tetradeuterio-1-undecanol.

This synthetic approach is designed to selectively introduce deuterium at the desired positions with high isotopic enrichment.

Experimental Protocols

Step 1: Synthesis of 2,2-dideuteroundecanoic acid

This procedure is adapted from a general method for the α-deuteration of carboxylic acids.

Materials:

-

Undecanoic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a sealed reaction vessel, undecanoic acid (1 equivalent) is suspended in a solution of sodium deuteroxide in deuterium oxide.

-

The mixture is heated with stirring for 24-48 hours to facilitate the hydrogen-deuterium exchange at the α-position. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the signal corresponding to the α-protons.

-

After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid.

-

The deuterated carboxylic acid is extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,2-dideuteroundecanoic acid.

Step 2: Synthesis of Ethyl 2,2-dideuteroundecanoate

This protocol is based on the Fischer esterification method.

Materials:

-

2,2-dideuteroundecanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

2,2-dideuteroundecanoic acid (1 equivalent) is dissolved in a large excess of anhydrous ethanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

-

The reaction mixture is refluxed for 4-6 hours.

-

The excess ethanol is removed by distillation.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give ethyl 2,2-dideuteroundecanoate.

Step 3: Synthesis of this compound (1,1,2,2-tetradeuterio-1-undecanol)

This step involves the reduction of the deuterated ester using lithium aluminum deuteride.

Materials:

-

Ethyl 2,2-dideuteroundecanoate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Glauber's salt) or a standard Fieser workup.

Procedure:

-

A solution of ethyl 2,2-dideuteroundecanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride (excess) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is carefully quenched by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and water again (Fieser workup).[2] Alternatively, the reaction can be quenched by the careful addition of sodium sulfate decahydrate until the evolution of gas ceases.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford this compound.

-

The product can be further purified by vacuum distillation if necessary.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Step 1: α-Deuteration | Step 2: Esterification | Step 3: Reduction | Overall |

| Typical Yield | >90% | >90% | 60-95% | 50-80% |

| Isotopic Purity | >98% D at C-2 | >98% D at C-2 | >98% D at C-1 and C-2 | >98% (d4) |

| Analytical Method | ¹H NMR | ¹H NMR, GC-MS | GC-MS, ¹H NMR, ¹³C NMR | GC-MS, High-Resolution MS |

Note: Yields are representative and can vary based on reaction scale and optimization. Isotopic purity is typically determined by mass spectrometry.

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Metabolic Pathway of 1-Undecanol

Caption: Metabolic pathway of 1-Undecanol.[3]

References

An In-Depth Technical Guide to the Physical Characteristics of 1-Undecanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 1-Undecanol-d4, a deuterated form of 1-Undecanol. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed information on the physical properties, experimental determination methods, and a procedural workflow for the characterization of this compound.

Introduction

This compound is a stable isotope-labeled version of 1-Undecanol, a fatty alcohol. In this molecule, four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is a valuable tool in various scientific applications, including metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. The inclusion of deuterium atoms can subtly alter the physical properties of the molecule compared to its non-deuterated counterpart due to the increased mass of deuterium. This guide provides key physical data for this compound and outlines the standard methodologies for its experimental determination.

Physical and Chemical Properties

The physical properties of this compound are expected to be very similar to those of 1-Undecanol, with slight increases in molecular weight, density, melting point, and boiling point due to the heavier deuterium isotopes. The table below summarizes the known and estimated physical data for this compound.

| Property | Value | Notes |

| Chemical Formula | C₁₁H₂₀D₄O | |

| Molecular Weight | 176.33 g/mol | |

| Appearance | Colorless liquid | At room temperature. |

| Melting Point | Approx. 19 °C | Estimated to be slightly higher than 1-Undecanol. |

| Boiling Point | Approx. 243 °C | At standard pressure. Estimated to be slightly higher than 1-Undecanol. |

| Density | Approx. 0.83 g/cm³ at 20°C | Estimated to be slightly higher than 1-Undecanol. |

| Solubility | Insoluble in water; Soluble in ethanol and diethyl ether. |

Experimental Protocols for Physical Characterization

Accurate determination of the physical characteristics of this compound is crucial for its application in research and development. The following sections detail standard laboratory protocols for measuring its key physical properties.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is solid by cooling it below its expected melting point (e.g., in an ice bath).

-

If the sample is crystalline, finely powder it using a mortar and pestle.

-

Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point of the sample.[1][2][3][4][5]

Boiling Point Determination (Micro-Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Thermometer

-

Capillary tube (one end sealed)

-

Small rubber band or wire to attach the capillary tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Heat-transfer fluid (e.g., mineral oil)

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to a small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube filled with a heat-transfer fluid, or suspend it in a beaker of the fluid on a hot plate.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[6][7][8]

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the stopper and allow any excess liquid to overflow.

-

Wipe the outside of the pycnometer dry.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, dry it completely, and weigh it. Record the mass (m₂).

-

The mass of the this compound is m₂ - m₁.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9][10][11][12][13]

Solubility Determination

Objective: To qualitatively determine the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Solvents to be tested (e.g., water, ethanol, diethyl ether)

Procedure:

-

Add approximately 1 mL of the solvent to a clean, dry test tube.

-

Add a small, measured amount of this compound (e.g., 0.1 mL or a few drops) to the solvent.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Allow the mixture to stand and observe if the this compound has dissolved completely. A clear, homogeneous solution indicates solubility. The presence of droplets, cloudiness, or a separate layer indicates insolubility or partial solubility.

-

Repeat the process with different solvents to determine the solubility profile.[14][15][16][17][18]

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a sample of this compound.

Caption: A logical workflow for the physical characterization of this compound.

Conclusion

This technical guide provides essential information on the physical characteristics of this compound and the standard experimental procedures for their determination. The data and protocols presented herein are intended to support researchers and professionals in the effective use and characterization of this isotopically labeled compound in their scientific endeavors. Accurate physical data is fundamental to the successful design and interpretation of experiments in drug development and other research fields.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. westlab.com [westlab.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. scribd.com [scribd.com]

- 6. phillysim.org [phillysim.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 10. calnesis.com [calnesis.com]

- 11. mt.com [mt.com]

- 12. m.youtube.com [m.youtube.com]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pubs.acs.org [pubs.acs.org]

- 17. quora.com [quora.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 1-Undecanol-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Undecanol-d4 in various organic solvents. While specific quantitative data for the deuterated form is limited in publicly available literature, the solubility is expected to be nearly identical to that of its non-deuterated counterpart, 1-Undecanol. This document compiles available qualitative and quantitative data for 1-Undecanol and outlines standard experimental protocols for solubility determination.

Core Concepts: Solubility of Fatty Alcohols

The solubility of a fatty alcohol like 1-Undecanol is governed by its molecular structure, which consists of a long, nonpolar hydrocarbon tail (C11) and a polar hydroxyl (-OH) head. This amphipathic nature dictates its solubility behavior according to the "like dissolves like" principle. The nonpolar tail favors interaction with nonpolar solvents, while the hydroxyl group can form hydrogen bonds with polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 1-Undecanol, which serves as a strong proxy for this compound.

| Organic Solvent | Qualitative Solubility | Quantitative Solubility |

| Ethanol | Soluble[1][2][3] | - |

| 60% Ethanol | Soluble[1][3] | 1 mL in 4 mL[1][3] |

| Diethyl Ether | Very Soluble[1][3] | - |

| Chloroform | Soluble[2][4] | - |

| Ethyl Acetate | Soluble[2][4] | - |

| Most Fixed Oils | Soluble[1][3] | - |

| Hydrocarbon Solvents (e.g., Hexane, Toluene) | Soluble[5] | - |

| Halogenated Solvents (e.g., Dichloromethane) | Soluble[5] | - |

| Water | Insoluble/Slightly Soluble[1][2][4][6] | 0.0057 g/L[4] |

Experimental Protocol: Determination of Solubility

A standard method for determining the solubility of a compound like this compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the concentration of this compound that is soluble in a specific organic solvent at a given temperature to the point of saturation.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the organic solvent in a series of vials. The goal is to create a slurry where undissolved solute is visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent. This step is crucial to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

This compound is expected to exhibit high solubility in a wide range of common organic solvents, including alcohols, ethers, and halogenated hydrocarbons, while remaining largely insoluble in water. For precise quantitative measurements, a systematic experimental approach as outlined is recommended. This understanding of its solubility profile is critical for its effective application in research and development, particularly in formulation and synthesis.

References

- 1. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. UNDECANOL - Ataman Kimya [atamanchemicals.com]

- 3. scent.vn [scent.vn]

- 4. 1-UNDECANOL CAS#: 112-42-5 [m.chemicalbook.com]

- 5. In which solvents is 1 - UNDECANOL soluble? - Blog [m.btcpharmtech.com]

- 6. Undecanol - Wikipedia [en.wikipedia.org]

A Researcher's In-Depth Guide to Procuring 1-Undecanol-d4

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a variety of applications, from metabolic studies to quantitative analysis. 1-Undecanol-d4, a deuterated form of the long-chain fatty alcohol, serves as a valuable tool in such research. This technical guide provides a comprehensive overview of where to purchase this compound, its research applications, and generalized experimental workflows.

Sourcing and Procurement of this compound

The acquisition of specialized chemical reagents like this compound requires identifying suppliers that cater to the research and development community. Our investigation has identified both direct suppliers and companies offering custom synthesis services.

Confirmed Suppliers:

-

MedchemExpress: A prominent supplier of research chemicals and labeled compounds, MedchemExpress lists this compound in its catalog. They explicitly state that the compound is for research use only and is suitable as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

-

Custom Synthesis Specialists: For researchers requiring specific isotopic purity, different labeling patterns, or bulk quantities, custom synthesis is a viable route.

-

BOC Sciences: This company provides extensive custom synthesis services for stable isotope-labeled compounds, including deuteration.[][][][][] While not listed as a stock item, they have the capability to synthesize this compound to meet specific research requirements.

-

Other major suppliers of stable isotope-labeled compounds, such as Cambridge Isotope Laboratories , Toronto Research Chemicals , and Omicron Biochemicals , also offer custom synthesis services and may be able to provide this compound upon request.[7][8]

Quantitative Data Summary

For ease of comparison, the following table summarizes the key identifying information for this compound from a confirmed supplier. Pricing is typically available upon quotation request.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Availability |

| MedchemExpress | HY-W004292S1 | 1219803-47-0 | C₁₁H₂₀D₄O | In stock (1 mg), quote required |

| BOC Sciences | Custom Synthesis | Not Applicable | C₁₁H₂₀D₄O | Available via custom synthesis |

Experimental Protocols and Methodologies

General Protocol for Quantification of 1-Undecanol using this compound as an Internal Standard

1. Preparation of Standard Solutions:

- Prepare a stock solution of unlabeled 1-Undecanol in a suitable organic solvent (e.g., methanol, acetonitrile).

- Prepare a separate stock solution of this compound at a known concentration.

- Create a series of calibration standards by spiking a blank biological matrix with varying concentrations of unlabeled 1-Undecanol and a fixed concentration of the this compound internal standard.

2. Sample Preparation:

- To the unknown biological samples, add the same fixed amount of this compound internal standard as used in the calibration standards.

- Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

- Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

- Inject the prepared samples and calibration standards onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

- Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for both unlabeled 1-Undecanol and this compound.

- The mass difference of 4 Da between the analyte and the internal standard will allow for their distinct detection.

- The LC method should provide chromatographic separation of 1-Undecanol from other matrix components.

4. Data Analysis:

- For each calibration standard, calculate the ratio of the peak area of the unlabeled 1-Undecanol to the peak area of the this compound internal standard.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled 1-Undecanol.

- For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of 1-Undecanol.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate key processes related to the procurement and application of this compound.

This guide provides a foundational resource for researchers seeking to procure and utilize this compound. By identifying reliable suppliers and understanding its application in quantitative and metabolic studies, scientists can effectively integrate this valuable tool into their research and drug development workflows.

References

Technical Guide to the Safe Handling and Use of 1-Undecanol-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety data and handling procedures for 1-Undecanol-d4. The information is compiled from various sources and is intended for use by qualified professionals. A specific Safety Data Sheet (SDS) for this compound was not available; therefore, the data presented herein is primarily based on its non-deuterated analogue, 1-Undecanol (CAS No. 112-42-5), which is considered a close and reliable proxy for safety and handling purposes. Users should always consult the most current SDS provided by their supplier and adhere to all applicable safety regulations.

Introduction

This compound is a deuterated form of 1-undecanol, a fatty alcohol. The incorporation of deuterium, a stable isotope of hydrogen, makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS, LC-MS), and as a tracer in metabolic studies.[1] While deuterated compounds are generally considered non-radioactive and share similar chemical and physical properties with their non-deuterated counterparts, proper handling and safety precautions are essential to ensure personnel safety and maintain the integrity of experimental data.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be nearly identical to those of 1-Undecanol.

| Property | Value | References |

| Chemical Formula | C₁₁H₂₀D₄O | [1] |

| CAS Number | 1219803-47-0 | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Molecular Weight | 176.33 g/mol | [1] |

| Melting Point | 11 °C | [3] |

| Boiling Point | 146 °C at 40 hPa | [3] |

| Flash Point | 108 °C (closed cup) | [3] |

| Auto-ignition Temperature | 253 °C at 1,013 hPa | [3] |

| Density | 0.83 g/cm³ at 20 °C | [4] |

| Solubility in Water | 0.0057 g/L at 20 °C | [3] |

| Partition Coefficient (n-octanol/water) | log Pow: 4.9 at 25 °C | [3] |

Hazard Identification and GHS Classification

Based on the data for 1-Undecanol, the following hazard classifications are anticipated for this compound.

| Hazard Class | GHS Classification | Precautionary Statements | References |

| Eye Irritation | Category 2 | P264, P280, P305+P351+P338 | [5] |

| Aquatic Hazard (Acute) | Category 1 | P273 | [5] |

| Aquatic Hazard (Chronic) | Category 2 | P273, P391, P501 | [5] |

Signal Word: Warning

Hazard Statements:

-

H319: Causes serious eye irritation.[5]

-

H400: Very toxic to aquatic life.[5]

-

H411: Toxic to aquatic life with long lasting effects.[5]

Toxicological Data

The toxicological profile of this compound is expected to be similar to that of 1-Undecanol.

| Metric | Value | Species | Route | References |

| LD50 | > 3,000 mg/kg | Rat | Oral | [3] |

| Skin Corrosion/Irritation | Slight irritation | Rabbit | Dermal | [3] |

| Serious Eye Damage/Irritation | Eye irritation | Rabbit | Ocular | [3] |

Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound to minimize exposure.

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Generally not required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge. |

Safe Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with eyes, skin, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

-

For deuterated compounds, it is crucial to handle them in a manner that prevents hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents to maintain isotopic purity. This may involve handling under an inert atmosphere (e.g., nitrogen or argon).

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

To prevent isotopic dilution, it is recommended to store deuterated compounds in a desiccator or under an inert atmosphere.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. | [5] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [5] |

Accidental Release Measures

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

-

Prevent the spill from entering drains or waterways.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it into the environment.[6]

Experimental Protocols and Workflows

A primary application of this compound is its use as an internal standard in quantitative analytical methods.[1]

General Workflow for Use as an Internal Standard in GC-MS Analysis

Caption: Workflow for using this compound as an internal standard in GC-MS.

Detailed Methodology: Quantification of an Analyte using this compound as an Internal Standard by GC-MS

This protocol provides a general framework. Specific parameters such as solvent choice, concentrations, and GC-MS conditions should be optimized for the specific analyte of interest.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethyl acetate).

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by adding varying amounts of the analyte stock solution to a fixed amount of the this compound internal standard stock solution.

-

Dilute each standard to the final volume with the solvent. This will result in a set of standards with a constant concentration of the internal standard and varying concentrations of the analyte.

-

-

Sample Preparation:

-

To the unknown sample, add a known amount of the this compound internal standard stock solution.

-

The amount of internal standard added should result in a peak area that is within the range of the calibration curve.

-

-

GC-MS Analysis:

-

Set up the GC-MS instrument with an appropriate column and temperature program to achieve good separation of the analyte and this compound.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and this compound. This enhances sensitivity and selectivity.

-

Inject the calibration standards and the unknown sample.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard in each chromatogram.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Create a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).

-

Determine the concentration of the analyte in the unknown sample by using the area ratio from the sample and the calibration curve.

-

Logical Relationship for Safe Handling of Deuterated Compounds

Caption: Logical steps for ensuring the safe handling of this compound.

References

The Unseen Isotope: A Technical Guide to the Natural Abundance of Deuterated Undecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Natural Isotopic Abundance

Deuterium (²H or D), a stable isotope of hydrogen, is present in all hydrogen-containing compounds with a general natural abundance of approximately 0.0156% (156 parts per million)[1]. This seemingly low prevalence is significant in high-sensitivity analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The presence of naturally occurring deuterated isotopologues—molecules that differ only in their isotopic composition—provides a fundamental baseline for isotopic labeling experiments and can influence the interpretation of analytical data. Understanding this natural distribution is paramount for accurate quantification and structural elucidation in complex biological and chemical systems.

Quantitative Data on Natural Deuterium Abundance

Direct quantitative measurements of the site-specific natural abundance of deuterium in undecanol are not extensively documented. However, studies on structurally similar long-chain fatty acids reveal a non-statistical distribution of deuterium along the carbon chain[2][3]. This suggests that the enzymatic processes in the biosynthesis of these molecules lead to isotopic fractionation, resulting in varying deuterium concentrations at different positions.

The following table summarizes the general natural abundance of deuterium and provides a representative example of site-specific deuterium distribution in a long-chain organic molecule, which can be considered a proxy for what would be expected in undecanol.

| Isotope/Molecule | Parameter | Value | Reference |

| General | |||

| Deuterium (²H) | Natural Abundance | ~0.0156% (156 ppm) | [1] |

| D:H Ratio | ~1:6420 | [1] | |

| Site-Specific (Proxy Data from Long-Chain Fatty Acids) | |||

| Methyl Oleate | (D/H) ratio at C-9 | Lower than statistical average | [3] |

| (D/H) ratio at C-10 | Lower than statistical average | [3] | |

| (D/H) ratio along the acyl chain | Gradient of ²H content | [3] | |

| Methyl Linoleate | (D/H) ratio at desaturation sites | Strong impoverishment | [2][3] |

Experimental Protocols for Determining Deuterium Abundance

The determination of the natural abundance of deuterated species is primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is a powerful technique for determining the bulk isotopic composition of a sample and, with appropriate sample preparation, can provide information on site-specific isotopic ratios.

Methodology:

-

Sample Preparation and Derivatization:

-

To improve volatility for gas chromatography, undecanol is typically derivatized. A common method is esterification to form undecyl acetate.

-

The derivatization agent should be of known and consistent isotopic composition to avoid introducing variability.

-

-

Gas Chromatography (GC) Separation:

-

The derivatized sample is injected into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate undecyl acetate from other components.

-

The GC oven temperature program is optimized to achieve good peak separation and shape.

-

-

High-Temperature Conversion (HTC):

-

The eluent from the GC column is directed into a high-temperature conversion reactor (typically a ceramic tube heated to >1400 °C).

-

In the reactor, the organic compounds are pyrolyzed, and the hydrogen atoms are quantitatively converted to H₂ and HD gas.

-

-

Isotope Ratio Mass Spectrometry (IRMS):

-

The resulting H₂ and HD gases are introduced into the ion source of the mass spectrometer.

-

The mass spectrometer measures the ion currents corresponding to m/z 2 (H₂) and m/z 3 (HD), from which the deuterium-to-hydrogen ratio (D/H) is calculated.

-

Quantitative Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR spectroscopy allows for the direct observation of deuterium nuclei, providing site-specific information on deuterium distribution within a molecule.

Methodology:

-

Sample Preparation:

-

A high-concentration solution of purified undecanol is prepared in a non-deuterated, high-purity solvent.

-

An internal standard with a known D/H ratio, such as tetramethylurea (TMU), is added for quantification[4].

-

-

NMR Instrument Setup:

-

The experiment is performed on a high-field NMR spectrometer equipped with a deuterium probe.

-

Key parameters to optimize include the pulse angle (typically 90°), acquisition time, and relaxation delay to ensure quantitative results. Proton decoupling is often employed to improve signal-to-noise and simplify the spectrum.

-

-

Data Acquisition and Processing:

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio for the natural abundance signals.

-

The resulting Free Induction Decay (FID) is processed with appropriate window functions and Fourier transformed.

-

The signals in the ²H NMR spectrum are assigned to specific positions in the undecanol molecule based on their chemical shifts, which are very similar to the corresponding proton chemical shifts.

-

-

Quantification:

-

The integrals of the deuterium signals are carefully measured.

-

The site-specific D/H ratio for each position is calculated by comparing the integral of the corresponding signal to the integral of the internal standard.

-

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of the natural abundance of deuterated undecanol.

Conclusion

While direct data on the natural abundance of deuterated undecanol is sparse, established analytical techniques and principles derived from similar long-chain molecules provide a robust framework for its investigation. For researchers in drug development and other scientific fields, a thorough understanding of the natural isotopic background is crucial for the design and interpretation of stable isotope tracer studies and for the accurate analysis of high-precision mass spectrometry and NMR data. The methodologies outlined in this guide provide the necessary tools to probe the subtle yet significant world of natural isotopic abundance.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural deuterium distribution in long-chain fatty acids is nonstatistical: a site-specific study by quantitative (2)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Report: Site-Specific Isotope Fractionation of Hydrocarbons by Quantitative NMR Spectroscopy (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

Spectroscopic Data for 1-Undecanol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for 1-Undecanol-d4, a deuterated form of 1-Undecanol. Due to the limited availability of specific experimental spectra for this compound in public databases, this document presents the comprehensive spectroscopic data for the non-deuterated isotopologue, 1-Undecanol. It further offers a detailed theoretical explanation of the anticipated variations in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data resulting from deuterium labeling.

Disclaimer: The quantitative data and spectra presented herein are for the non-deuterated 1-Undecanol. The discussion regarding this compound is based on established principles of spectroscopy and assumes deuteration at the C1 and C2 positions (1,1,2,2-tetradeutero-1-undecanol), a common labeling pattern.

Data Presentation: Spectroscopic Data for 1-Undecanol

The following tables summarize the key quantitative data for 1-Undecanol.

¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.64 | Triplet | 2H | H-1 |

| 1.57 | Quintet | 2H | H-2 |

| 1.26 | Multiplet | 16H | H-3 to H-10 |

| 0.88 | Triplet | 3H | H-11 |

| 1.35 | Singlet | 1H | -OH |

¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 63.1 | C-1 |

| 32.8 | C-2 |

| 31.9 | C-9 |

| 29.6 | C-4 to C-8 |

| 29.3 | C-3 |

| 25.7 | C-10 |

| 22.7 | C-11 |

| 14.1 | C-12 |

Mass Spectrometry (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 172 | <1 | [M]⁺ |

| 154 | 5 | [M-H₂O]⁺ |

| 126 | 10 | [M-C₃H₆O]⁺ |

| 98 | 20 | [M-C₅H₁₀O]⁺ |

| 84 | 35 | [C₆H₁₂]⁺ |

| 70 | 60 | [C₅H₁₀]⁺ |

| 56 | 85 | [C₄H₈]⁺ |

| 43 | 100 | [C₃H₇]⁺ |

| 31 | 50 | [CH₂OH]⁺ |

Spectroscopic Data for this compound: A Theoretical Analysis

The introduction of four deuterium atoms at the C1 and C2 positions of 1-Undecanol would lead to predictable and significant changes in its NMR and MS spectra.

Expected ¹H NMR Spectrum of 1,1,2,2-tetradeutero-1-undecanol

-

Disappearance of H-1 and H-2 Signals: The signals at 3.64 ppm (triplet, H-1) and 1.57 ppm (quintet, H-2) would be absent in the ¹H NMR spectrum.

-

Simplified H-3 Signal: The signal for the H-3 protons would be simplified due to the absence of coupling with the H-2 protons. It would likely appear as a triplet, coupling only to the H-4 protons.

-

Unchanged Signals: The signals for H-4 to H-11 and the hydroxyl proton would remain largely unchanged in their chemical shift and multiplicity.

Expected ¹³C NMR Spectrum of 1,1,2,2-tetradeutero-1-undecanol

-

Attenuation and Splitting of C-1 and C-2 Signals: The signals for C-1 (63.1 ppm) and C-2 (32.8 ppm) would exhibit characteristic changes due to C-D coupling. The signals would be split into multiplets (typically a 1:2:3:2:1 quintet for a CD₂ group) and would be significantly attenuated in a proton-decoupled ¹³C NMR spectrum.

-

Isotope Shift: A small upfield shift (isotope effect) of the C-1 and C-2 signals, and to a lesser extent the C-3 signal, is expected.

-

Unchanged Signals: The chemical shifts of the other carbon atoms (C-3 to C-11) would be largely unaffected.

Expected Mass Spectrum of 1,1,2,2-tetradeutero-1-undecanol

-

Increased Molecular Ion Mass: The molecular ion peak ([M]⁺) would shift from m/z 172 to m/z 176.

-

Shifted Fragment Ions: Fragment ions containing the C1 and C2 positions would show a corresponding mass shift. For example:

-

The [M-H₂O]⁺ peak would shift to m/z 158 (loss of H₂O) or m/z 156 (loss of D₂O).

-

The characteristic α-cleavage fragment [CH₂OH]⁺ at m/z 31 would be replaced by [CD₂OH]⁺ at m/z 33.

-

-

Unchanged Fragment Ions: Fragments arising from the cleavage of the hydrocarbon tail, not containing the deuterated positions, would remain at the same m/z values (e.g., m/z 43, 57, 71).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of long-chain alcohols like 1-Undecanol and its deuterated analogs.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the purity assessment and identification of 1-Undecanol and its deuterated analogs.[1]

-

Sample Preparation and Derivatization:

-

Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or hexane).

-

To enhance volatility and improve peak shape, derivatization is recommended. A common method is silylation:

-

Transfer 100 µL of the sample solution to a reaction vial.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60-70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[1]

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Solvent Delay: 3-4 minutes.[1]

-

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized 1-Undecanol based on its retention time and mass spectrum.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

-

For this compound, look for the expected mass shifts in the molecular ion and key fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for acquiring NMR spectra of deuterated compounds.

-

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved.

-

-

NMR Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

²H NMR (Deuterium NMR):

-

This experiment directly observes the deuterium nuclei.

-

A specific probe setup may be required.

-

This can be used to confirm the positions of deuteration.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a deuterated compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 1-Undecanol-d4 for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, key applications, and technical specifications of the deuterated fatty alcohol, 1-Undecanol-d4.

This technical guide provides a comprehensive overview of this compound, a deuterated form of the fatty alcohol 1-Undecanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the commercial availability of this stable isotope-labeled compound, its chemical properties, and its primary applications as an internal standard in analytical chemistry. Furthermore, it details experimental protocols for its use and explores the broader context of fatty alcohol metabolism.

Commercial Suppliers and Product Specifications

This compound is available from a select number of chemical suppliers specializing in stable isotope-labeled compounds. The primary application of this product is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuteration provides a distinct mass difference from the endogenous, non-labeled compound, allowing for precise quantification in complex biological matrices.

For researchers looking to source this compound, the following table summarizes the offerings from a key supplier. It is crucial to obtain the certificate of analysis (CoA) from the supplier to confirm the lot-specific purity and isotopic enrichment.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedchemExpress | This compound | 1219803-47-0 | C₁₁H₂₀D₄O | 176.33 | For research use only. Also available as 1-Undecanol-d23.[1][2] |

| Immunodiagnostic Laboratories | This compound | Not specified | Not specified | Not specified | Deuterium labeled 1-Undecanol.[3] |

Physicochemical Properties

1-Undecanol is a fatty alcohol, which is an aliphatic alcohol with a chain of at least six carbon atoms.[4][5][6] It is a colorless, water-insoluble liquid with a floral, citrus-like odor and a fatty taste.[7] The table below outlines the key physicochemical properties of the non-deuterated form, 1-Undecanol, which are expected to be very similar for this compound.

| Property | Value | Reference |

| IUPAC Name | Undecan-1-ol | [7] |

| Synonyms | Undecyl alcohol, Hendecanol | [7] |

| CAS Number | 112-42-5 | [7] |

| Molecular Formula | C₁₁H₂₄O | [7][8] |

| Molecular Weight | 172.31 g/mol | [7] |

| Melting Point | 19 °C | [7] |

| Boiling Point | 243 °C | [7] |

| Density | 0.8298 g/mL | [7] |

| Solubility | Insoluble in water; Soluble in ethanol and diethyl ether. | [7] |

Experimental Protocols

The primary utility of this compound for the target audience lies in its application as an internal standard. Below are detailed methodologies for its use in GC-MS and NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis and Quantification

GC-MS is a powerful technique for assessing the purity of 1-Undecanol and for quantitative studies where this compound can be used as an internal standard.

Sample Preparation:

-

Solvent Selection: Choose a high-purity volatile solvent such as hexane, dichloromethane, or ethyl acetate.

-

Standard Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Sample Preparation: For purity analysis of a 1-Undecanol sample, accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the solvent. For quantitative analysis of a biological sample, a known amount of the this compound internal standard stock solution is added to the sample prior to extraction.

-

Derivatization (Optional but Recommended): To improve chromatographic performance and mass spectral characteristics, fatty alcohols can be derivatized to their trimethylsilyl (TMS) ethers. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out by adding the silylating agent to the dried extract and heating at 60-70°C for 30 minutes.

GC-MS Parameters:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

-

Inlet: Splitless injection at 250 °C.

-

Oven Temperature Program:

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.[9]

-

Data Analysis:

-

Peak Identification: The 1-Undecanol peak is identified based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).[9] The deuterated standard will have a slightly later retention time and a mass spectrum shifted by +4 m/z units for the molecular ion and key fragments.

-

Quantification: A calibration curve is constructed by analyzing a series of standards containing known concentrations of 1-Undecanol and a fixed concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Quantitative NMR (qNMR) Spectroscopy

qNMR is an accurate and precise method for determining the purity or concentration of a substance. This compound can serve as an internal standard if a non-deuterated signal is present or another suitable internal standard can be used to quantify this compound itself.

Sample Preparation:

-

Internal Standard Selection: A suitable internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.[10] For quantifying this compound, a certified reference material with known purity is required.

-

Weighing: Accurately weigh the this compound sample and the internal standard into a vial.[11]

-

Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Methanol-d4).[12] Transfer the solution to a clean NMR tube.[12]

NMR Parameters:

-

Pulse Program: A simple single-pulse experiment is typically used.

-

Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all nuclei, the relaxation delay should be at least 5 times the longest T1 relaxation time of the signals of interest.[13] The T1 values can be determined using an inversion-recovery experiment.

-

Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[13]

-

Data Processing: Apply minimal line broadening and perform careful phasing and baseline correction.

Data Analysis:

The purity or concentration of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving 1-Undecanol are not extensively documented, it is a fatty alcohol and thus participates in fatty alcohol metabolism. Fatty alcohols are precursors for the synthesis of wax esters and ether glycerolipids.[14] The metabolism of fatty alcohols is interconnected with fatty acid and fatty aldehyde metabolism.[14]

Below are diagrams generated using Graphviz to illustrate a simplified fatty alcohol biosynthesis pathway and a typical experimental workflow for using this compound as an internal standard.

Caption: Simplified biosynthetic pathway of fatty alcohols.

Caption: Workflow for quantification using an internal standard.

This guide serves as a foundational resource for researchers incorporating this compound into their analytical methodologies. By providing a clear overview of its commercial availability, key properties, and detailed experimental protocols, this document aims to facilitate accurate and reproducible scientific outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Immunodiagnostic Laboratories [idl-labs.com]

- 4. Human Metabolome Database: Showing metabocard for 1-Undecanol (HMDB0013113) [hmdb.ca]

- 5. Showing Compound 1-Undecanol (FDB002917) - FooDB [foodb.ca]

- 6. ymdb.ca [ymdb.ca]

- 7. Undecanol - Wikipedia [en.wikipedia.org]

- 8. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cif.iastate.edu [cif.iastate.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Purity and Isotopic Enrichment of 1-Undecanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of 1-Undecanol-d4, a deuterated fatty alcohol increasingly utilized as an internal standard and tracer in metabolic research and drug development. Ensuring the high chemical purity and isotopic enrichment of this compound is paramount for generating accurate and reproducible experimental data. This document outlines the synthesis, purification, and detailed analytical methodologies for the characterization of this compound.

Quantitative Data Summary

The quality of this compound is defined by two key parameters: chemical purity and isotopic enrichment. The following tables summarize representative quantitative data for commercially available this compound, typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Chemical Purity of this compound

| Parameter | Specification | Typical Value | Analytical Method |

| Chemical Purity | ≥ 98.0% | 98.5% | GC-MS |

| Undecanal-d4 | ≤ 0.5% | < 0.2% | GC-MS |

| Other Volatile Impurities | ≤ 1.0% | < 0.5% | GC-MS |

Table 2: Isotopic Enrichment of this compound

| Parameter | Specification | Typical Value | Analytical Method |

| Deuterium Enrichment | ≥ 98 atom % D | 99.2 atom % D | ¹H-NMR, ²H-NMR, MS |

| d4 Species | Report | ≥ 98% | MS |

| d3 Species | Report | < 1.5% | MS |

| d2 Species | Report | < 0.5% | MS |

| d1 Species | Report | < 0.1% | MS |

| d0 Species | Report | < 0.1% | MS |

Synthesis of this compound

A common and efficient method for the synthesis of this compound (specifically 1,1,2,2-tetradeuterio-1-undecanol) involves a two-step process starting from undecanoic acid. The first step is the deuteration of the α-carbon to the carboxyl group, followed by the reduction of the deuterated carboxylic acid to the corresponding alcohol.

Logical Workflow for the Synthesis of this compound

An In-depth Technical Guide to the Chemical Stability and Storage of 1-Undecanol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-Undecanol-d4. The information presented herein is crucial for maintaining the integrity and purity of this isotopically labeled compound, ensuring its suitability for research, development, and analytical applications. The guidance is compiled from available data on 1-Undecanol and general best practices for handling deuterated compounds.

Chemical Identity and Properties

This compound is the deuterium-labeled version of 1-Undecanol. The incorporation of deuterium isotopes can influence the compound's pharmacokinetic and metabolic profiles.[1] It is primarily used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS and as a tracer in metabolic studies.[1]

Table 1: Physicochemical Properties of 1-Undecanol (Non-deuterated analogue)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H24O | [2] |

| Molar Mass | 172.31 g/mol | [3][4] |

| Appearance | Colorless liquid | [2][5] |

| Melting Point | 16-19 °C | [2][3] |

| Boiling Point | 243 °C | [2][5] |

| Flash Point | >82 °C - 113 °C | [2][3][5][6] |

| Density | ~0.83 g/cm³ (at 20 °C) | [3][4] |

| Solubility in Water | Insoluble/Slightly soluble | [2][3][5][7][8] |

| Solubility in Organic Solvents | Soluble in ethanol |[7] |

Chemical Stability

While specific stability data for this compound is not extensively available, the stability of its non-deuterated counterpart, 1-Undecanol, provides a strong indication of its general stability profile. 1-Undecanol is a relatively stable fatty alcohol.[4]

Key Stability Considerations:

-

Oxidation: Like other primary alcohols, 1-Undecanol can be oxidized to form the corresponding aldehyde (undecanal) and further to a carboxylic acid (undecanoic acid).[8][9] This process can be accelerated by the presence of oxidizing agents and exposure to air (oxygen).

-

Hygroscopicity: Deuterated compounds, particularly those with exchangeable deuterium atoms (like the hydroxyl group in this compound), can be hygroscopic, readily absorbing moisture from the atmosphere.[10] This can lead to H-D exchange, reducing the isotopic purity of the compound.

-

Light Sensitivity: Some long-chain alcohols can be sensitive to UV light, which may catalyze degradation.[10]

-

Thermal Decomposition: No decomposition is expected if used and stored according to specifications.[4]

Table 2: Summary of Potential Degradation Pathways

| Degradation Pathway | Triggering Factors | Potential Products |

|---|---|---|

| Aerobic Biodegradation | Microorganisms | Undecanal, Undecanoic Acid, Acetyl-CoA, CO2, H2O[9] |

| Atmospheric Photodegradation | Hydroxyl radicals in the atmosphere | Various smaller organic molecules[5] |

| Chemical Oxidation | Strong oxidizing agents, air/oxygen | Undecanal, Undecanoic Acid[8][9] |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the chemical integrity and isotopic enrichment of this compound.

Table 3: Recommended Storage and Handling Procedures

| Condition | Recommendation | Rationale | Reference |

|---|---|---|---|

| Temperature | Store in a cool, dry place. Some sources for 1-Undecanol recommend storing below +30°C. For many deuterated solvents, refrigeration is recommended to extend shelf life. | To minimize potential degradation and reduce volatility. Refrigeration can slow down chemical reactions. | [3][7][10] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Purge headspace with nitrogen before sealing. | To prevent oxidation and absorption of atmospheric moisture. | [7][11] |

| Container | Keep in a tightly closed container. For high-purity applications, consider using single-use ampules. | To prevent contamination from air and moisture. Ampules offer the best protection against atmospheric contaminants. | [7][10] |

| Light | Protect from light. | To prevent light-catalyzed degradation. | [7] |

| Handling | Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold substance. Handle in a dry environment. | To avoid water contamination and subsequent H-D exchange. |[10] |

Experimental Protocols